molecular formula C30H18BrN3O9S B2932780 4-(N-((4-bromophenyl)sulfonyl)-4-nitrobenzamido)naphthalen-1-yl 4-nitrobenzoate CAS No. 448199-58-4

4-(N-((4-bromophenyl)sulfonyl)-4-nitrobenzamido)naphthalen-1-yl 4-nitrobenzoate

Cat. No.: B2932780
CAS No.: 448199-58-4
M. Wt: 676.45
InChI Key: OLBSXSTVRDFUMM-UHFFFAOYSA-N
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Description

4-(N-((4-bromophenyl)sulfonyl)-4-nitrobenzamido)naphthalen-1-yl 4-nitrobenzoate is a useful research compound. Its molecular formula is C30H18BrN3O9S and its molecular weight is 676.45. The purity is usually 95%.
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Biological Activity

The compound 4-(N-((4-bromophenyl)sulfonyl)-4-nitrobenzamido)naphthalen-1-yl 4-nitrobenzoate , with the CAS number 448199-58-4, is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes a naphthalene core substituted with a sulfonamide group and multiple nitro groups, which are known to influence its biological properties. The presence of these functional groups suggests potential for diverse interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Nitro groups can participate in redox reactions, potentially leading to the inhibition of various enzymes involved in metabolic pathways.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties by modulating cytokine production and signaling pathways.
  • Anticancer Activity : Nitrobenzoate derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting angiogenesis.

Anticancer Properties

Research indicates that nitrobenzoate derivatives can suppress tumor growth through various mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis .

Antiangiogenic Effects

Recent studies have highlighted the antiangiogenic potential of nitrobenzoate compounds. For instance:

  • Case Study on Compound X8 : A related nitrobenzoate compound, X8, was found to disrupt vascular development in zebrafish embryos by impairing endothelial cell migration and proliferation. This suggests that similar compounds may inhibit angiogenesis by targeting vascular endothelial growth factor (VEGF) signaling pathways .

Antimicrobial Activity

Nitro-containing compounds have been documented for their antimicrobial properties:

  • Mechanism : The nitro groups can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that damage cellular components .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation; apoptosis induction
AntiangiogenicDisruption of vascular development; inhibition of VEGF signaling
AntimicrobialBactericidal effects through reactive intermediates

Research Findings

  • In Vitro Studies : Laboratory studies demonstrate that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, suggesting their potential as chemotherapeutic agents.
  • In Vivo Studies : Animal models have shown that these compounds can effectively reduce tumor size and inhibit metastasis, further supporting their therapeutic potential.
  • Clinical Implications : The anti-inflammatory and antimicrobial properties suggest potential applications in treating inflammatory diseases and infections.

Properties

IUPAC Name

[4-[(4-bromophenyl)sulfonyl-(4-nitrobenzoyl)amino]naphthalen-1-yl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18BrN3O9S/c31-21-9-15-24(16-10-21)44(41,42)32(29(35)19-5-11-22(12-6-19)33(37)38)27-17-18-28(26-4-2-1-3-25(26)27)43-30(36)20-7-13-23(14-8-20)34(39)40/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBSXSTVRDFUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N(C(=O)C4=CC=C(C=C4)[N+](=O)[O-])S(=O)(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18BrN3O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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